molecular formula C18H30O3 B13869260 2-Hydroxyoctadec-9-en-17-ynoic acid

2-Hydroxyoctadec-9-en-17-ynoic acid

Cat. No.: B13869260
M. Wt: 294.4 g/mol
InChI Key: LQQRDGQTNVSFHM-UHFFFAOYSA-N
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Description

(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid is a unique fatty acid derivative characterized by the presence of a hydroxyl group and a triple bond in its structure. This compound is part of a broader class of fatty acids that exhibit various biological and chemical properties, making it a subject of interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid typically involves the hydroxylation of octadecen-17-ynoic acid. This process can be achieved through various chemical reactions, including the use of specific catalysts and reagents that facilitate the addition of a hydroxyl group to the desired position on the fatty acid chain.

Industrial Production Methods

Industrial production of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid often involves large-scale chemical synthesis techniques. These methods may include the use of biocatalysts or chemical catalysts to ensure high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include ketones, aldehydes, alkenes, and substituted fatty acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and triple bond play crucial roles in its reactivity and biological activity. These functional groups enable the compound to participate in various biochemical reactions, influencing cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ricinoleic Acid: Another hydroxylated fatty acid with similar properties but lacks the triple bond.

    Oleic Acid: A monounsaturated fatty acid with a double bond but no hydroxyl group or triple bond.

    Linoleic Acid: A polyunsaturated fatty acid with multiple double bonds but no hydroxyl group or triple bond.

Uniqueness

(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid is unique due to the combination of a hydroxyl group and a triple bond in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

2-hydroxyoctadec-9-en-17-ynoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21)

InChI Key

LQQRDGQTNVSFHM-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCC=CCCCCCCC(C(=O)O)O

Origin of Product

United States

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